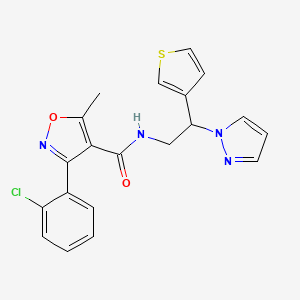
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceuticals: COX Inhibition and Anticancer Properties
Isoxazole carboxamide compounds have been explored for their COX inhibition capabilities and potential anticancer properties. They have been evaluated in various cancer screenings and have shown promise in inhibiting cancer cell growth .
Material Science: Photochromic and Electrochemical Applications
In material science, isoxazole derivatives are used as photochromic materials, electrochemical probes for detecting metal ions like Cu 2+, and in dye-sensitized solar cells due to their unique optical properties .
Biological Activities: Antioxidant, Antibacterial, and Antimicrobial
Functionalized isoxazole scaffolds exhibit various biological activities including antioxidant, antibacterial, and antimicrobial activities, which could be explored for the compound .
Drug Discovery: HDAC Inhibitors and Immunomodulation
Isoxazole cores are found in many drugs acting as HDAC inhibitors or immunosuppressant agents. The specific compound could potentially be investigated for similar drug discovery applications .
Neuroscience: GABAA Receptor Modulation
Compounds like muscimol with an isoxazole structure act as GABAA receptor agonists. The compound may have potential applications in neuroscience research related to GABAergic neurotransmission .
Therapeutics: Modulation of TRPV1 Channel
Isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to modulate the TRPV1 channel, which is involved in pain perception. This suggests a possible therapeutic application for pain management .
Cancer Research: Molecular Docking Studies
Isoxazole-carboxamide derivatives have been subjected to molecular docking studies to evaluate their interaction with cancer-related targets, suggesting a role in cancer research and therapy development .
Life Science Network - Exploration of Isoxazole Analogs Eureka Select - Application, Reactivity and Synthesis of Isoxazole Derivatives RSC Publishing - An overview of metal-free synthetic routes to isoxazoles BMC Chemistry - Synthesis of novel isoxazole–carboxamide derivatives Springer Link - The synthetic and therapeutic expedition of isoxazole Springer Link - Molecular docking studies and biological evaluation of isoxazole
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)21)20(26)22-11-17(14-7-10-28-12-14)25-9-4-8-23-25/h2-10,12,17H,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMCTZSFCOPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)
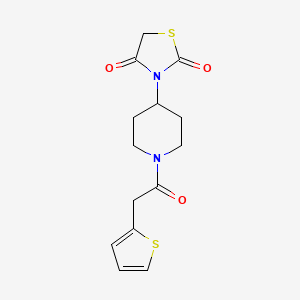
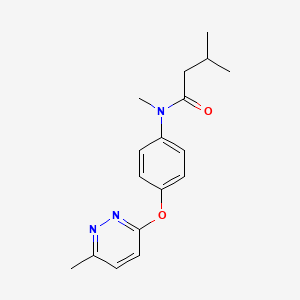
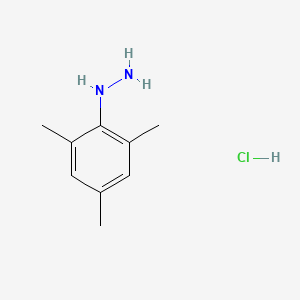

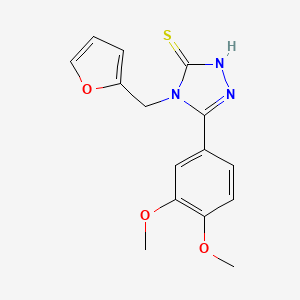

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
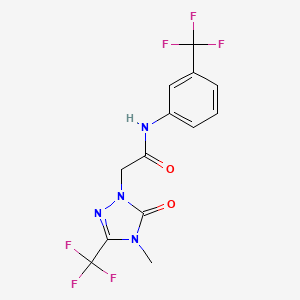
![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)
